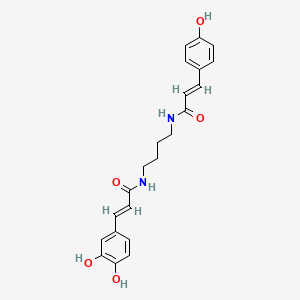

N-p-coumaroyl-N'-caffeoylputrescine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQQMKMMARZRU-GNXRPPCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Biosynthesis of N-p-coumaroyl-N'-caffeoylputrescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-coumaroyl-N'-caffeoylputrescine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid amide family. These compounds are of significant interest to the scientific community due to their diverse biological activities, including antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

To date, this compound has been isolated and identified from two primary plant sources: Saxifraga tangutica and Exochorda racemosa. While another source, Coumaroyl serrata, has been mentioned in some databases, the existence of a plant with this specific botanical name is not well-established and may be erroneous.

Quantitative Data

The concentration of this compound varies between its natural sources. The following table summarizes the available quantitative data.

| Plant Source | Tissue | Extraction Method | Yield of Pure Compound | Approximate Concentration (w/w) | Reference |

| Saxifraga tangutica | Dried whole plants | Methanol (B129727) extraction followed by multi-step chromatography | 678.6 mg from 500 g | ~0.136% | [1] |

| Exochorda racemosa | Not specified | Ethyl acetate (B1210297) fraction of an extract | Data not available | Data not available | [1] |

Experimental Protocols

Isolation of this compound from Saxifraga tangutica

A detailed protocol for the isolation of this compound from the dried whole plants of Saxifraga tangutica has been reported.[1] The workflow involves initial extraction followed by a series of chromatographic purification steps.

1. Extraction:

-

500 g of dried, powdered whole plants of Saxifraga tangutica are extracted with methanol.

-

The methanol extract is concentrated under reduced pressure.

2. Preliminary Fractionation:

-

The concentrated extract is subjected to column chromatography on a suitable resin (e.g., macroporous adsorbent resin) and eluted with a gradient of methanol in water to obtain crude fractions.

3. Multi-Step Chromatographic Purification:

-

The fraction containing the target compound is further purified using a series of column chromatography techniques. This may include:

-

Silica (B1680970) gel chromatography.

-

Sephadex LH-20 column chromatography.

-

Medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase column.

-

High-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

-

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Isolation from Exochorda racemosa

-

Extraction: Extraction of the plant material with a suitable solvent (e.g., methanol or ethanol).

-

Solvent Partitioning: Partitioning the crude extract between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

-

Chromatographic Purification: Subjecting the ethyl acetate fraction to various chromatographic techniques, such as silica gel and reversed-phase chromatography, to isolate the target compound.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of the convergence of two major metabolic pathways in plants: the phenylpropanoid pathway and the polyamine pathway .

Phenylpropanoid Pathway

This pathway provides the hydroxycinnamoyl-CoA esters, p-coumaroyl-CoA and caffeoyl-CoA, which are the acyl donors in the final steps of the biosynthesis. The pathway begins with the amino acid phenylalanine.

Polyamine Pathway

The polyamine pathway is responsible for the synthesis of putrescine, the diamine backbone of the molecule. Putrescine is primarily synthesized from arginine or ornithine.

Final Assembly: Acylation of Putrescine

The final steps in the biosynthesis of this compound involve the sequential acylation of putrescine with p-coumaroyl-CoA and caffeoyl-CoA. These reactions are catalyzed by a class of enzymes known as putrescine hydroxycinnamoyltransferases (PHTs) , which belong to the BAHD acyltransferase superfamily.[2][3]

The exact order of the acylation steps (i.e., whether p-coumaroylation or caffeoylation occurs first) and whether a single, bifunctional PHT or two distinct, specific PHTs are involved in the biosynthesis of this mixed di-substituted putrescine derivative in Saxifraga tangutica or Exochorda racemosa has not yet been definitively elucidated. However, based on the substrate specificities of known PHTs, a plausible biosynthetic route can be proposed.

Conclusion

This compound is a specialized metabolite found in a limited number of plant species. This guide has provided the current state of knowledge regarding its natural sources, with quantitative data for Saxifraga tangutica, and detailed the experimental procedures for its isolation. The proposed biosynthetic pathway highlights the interplay between primary and secondary metabolism in plants. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation and to explore its full therapeutic potential. The information and protocols presented here offer a solid foundation for future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization of a small gene family coding for putrescine hydroxycinnamoyltransferases, involved in phenolamide accumulation, in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Putrescine N-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Isolation of N-p-coumaroyl-N'-caffeoylputrescine from Exochorda racemosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exochorda racemosa, commonly known as the pearlbush, is a deciduous shrub belonging to the Rosaceae family.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including the novel spermidine (B129725) alkaloid, N-p-coumaroyl-N'-caffeoylputrescine. This compound was first isolated from E. racemosa and reported as a new natural product.[2][3] Spermidine alkaloids, a class of polyamine conjugates, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound.

Chemical Structure and Properties

This compound is a polyamine alkaloid that incorporates p-coumaric acid and caffeic acid moieties linked to a putrescine (a four-carbon diamine) backbone. The presence of these phenolic acid groups suggests potential antioxidant properties.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₅ |

| Molecular Weight | 396.44 g/mol |

| Class | Spermidine Alkaloid |

| Appearance | Yellowish solid |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Exochorda racemosa involves a multi-step chromatographic process to separate it from a complex mixture of other plant constituents.[2][3]

Plant Material and Extraction

-

Plant Material: The aerial parts of Exochorda racemosa are collected, dried, and pulverized.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. This compound is typically found in the ethyl acetate fraction.[4]

Chromatographic Purification

A combination of different column chromatography techniques is employed for the purification of the target compound from the ethyl acetate fraction.[2][3]

General Workflow:

Figure 1: General workflow for the chromatographic purification of this compound.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

MCI Gel Column Chromatography: Fractions containing the compound of interest are pooled and further purified on an MCI gel column, typically eluting with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: This step is crucial for removing smaller molecules and pigments. The relevant fractions are applied to a Sephadex LH-20 column and eluted with methanol.

-

Reversed-Phase (RP-18) Column Chromatography: Final purification is often achieved using a reversed-phase C18 (RP-18) column with a methanol-water or acetonitrile-water gradient to yield the pure this compound.

Structural Elucidation: Spectroscopic Data

The structure of the isolated compound is confirmed through various spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following data was reported for this compound isolated from Saxifraga tangutica.[4]

Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 397.17 |

¹H-NMR and ¹³C-NMR Data

The following table summarizes the ¹H and ¹³C NMR data for this compound in DMSO-d₆.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| p-Coumaroyl moiety | ||

| 1' | 165.6 | |

| 2' | 115.1 | 6.27 (d, 15.7) |

| 3' | 138.8 | 7.32 (d, 15.7) |

| 4' | 125.8 | |

| 5', 9' | 129.5 | 7.36 (d, 8.5) |

| 6', 8' | 115.6 | 6.74 (d, 8.5) |

| 7' | 158.8 | |

| Caffeoyl moiety | ||

| 1'' | 165.7 | |

| 2'' | 114.9 | 6.18 (d, 15.7) |

| 3'' | 139.3 | 7.18 (d, 15.7) |

| 4'' | 125.4 | |

| 5'' | 113.7 | 6.90 (d, 1.9) |

| 6'' | 145.0 | |

| 7'' | 147.6 | |

| 8'' | 115.5 | 6.67 (d, 8.1) |

| 9'' | 118.9 | 6.61 (dd, 8.1, 1.9) |

| Putrescine moiety | ||

| 1 | 38.3 | 3.17 (m) |

| 2 | 26.8 | 1.46 (m) |

| 3 | 26.8 | 1.46 (m) |

| 4 | 38.3 | 3.17 (m) |

Biological Activity and Signaling Pathways

Recent studies on this compound (also referred to as PCC) have begun to uncover its potential pharmacological activities, particularly in the context of cancer therapy.[4]

Antioxidant Activity

This compound has demonstrated significant antioxidant capacity, with an IC₅₀ value of 0.936 µg/mL in a DPPH scavenging assay.[4]

Interaction with HSP90AA1 and a Cancer-Related Signaling Pathway

Research has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct target of this compound.[4] This interaction has implications for cancer treatment, as HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.

The binding of this compound to HSP90AA1 has been shown to modulate the Mut-p53/SP1/MDR1 signaling pathway.[4] This pathway is implicated in the development of drug resistance in cancer cells. By inhibiting HSP90AA1, this compound can lead to the degradation of mutant p53 (Mut-p53), a client protein of HSP90. This, in turn, can downregulate the transcription factor SP1 and the multidrug resistance protein 1 (MDR1), potentially resensitizing cancer cells to chemotherapeutic agents like adriamycin.[4]

Figure 2: Proposed signaling pathway of this compound (PCC) in overcoming drug resistance.

Conclusion and Future Directions

This compound, a novel natural product isolated from Exochorda racemosa, presents a promising scaffold for further investigation in drug discovery. Its defined isolation and characterization protocols, coupled with emerging evidence of its interaction with key cancer-related signaling pathways, highlight its potential as a lead compound. Future research should focus on the total synthesis of this molecule to enable more extensive biological evaluation, detailed structure-activity relationship studies to optimize its therapeutic properties, and in vivo studies to validate its efficacy and safety profile. The exploration of other potential biological targets and signaling pathways affected by this unique spermidine alkaloid is also a valuable avenue for future research.

References

Unveiling a Novel Alkaloid: A Technical Guide to the Discovery of N-p-coumaroyl-N'-caffeoylputrescine in Saxifraga tangutica

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the first-time isolation and characterization of the naturally-occurring alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), from the traditional Tibetan medicinal plant, Saxifraga tangutica. This document details the experimental methodologies, presents key quantitative data, and illustrates the compound's proposed mechanism of action, offering a valuable resource for natural product chemists, pharmacologists, and drug discovery teams.

Executive Summary

Saxifraga tangutica is a plant with a history of use in traditional Tibetan medicine, recognized for its antioxidant properties.[1][2] This guide focuses on the novel discovery of this compound (PCC) within this plant. The isolation was accomplished through a systematic approach combining medium-pressure and high-performance chromatography.[1] Characterization of the purified compound was performed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Initial bioactivity screening revealed PCC to possess notable antioxidant activity.[1][2] Further investigation into its mechanism of action identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct protein target.[1][2] Subsequent in vitro studies in cancer cell lines have elucidated a signaling pathway through which PCC may exert anti-cancer effects by modulating mutant p53 (Mut-p53) expression, suggesting its potential as a lead compound in oncology research.[1][2]

Data Presentation

Table 1: Isolation and Purity of this compound (PCC)

| Parameter | Value | Source |

| Plant Material (Dried) | 500 g | [1] |

| Final Yield of PCC | 678.6 mg | [1] |

| Appearance | Yellowish solid | [1] |

| Molecular Mass ([M+Na]⁺) | 396.17 | [1] |

Table 2: Bioactivity and Molecular Interaction of PCC

| Assay/Parameter | Result | Source |

| DPPH Scavenging Rate | 0.936 µg/mL | [1][2] |

| Binding Energy with HSP90AA1 | -10.74 kcal/mol | [1] |

| Adriamycin (ADR) Concentration for In Vitro Assay | 50 µM | [1] |

| PCC Concentration for In Vitro Assay | 10 µM | [1] |

Experimental Protocols

Plant Material and Extraction

-

Extraction: 500 g of dried, whole plant material was extracted three times with 12 L of methanol. The resulting extract was concentrated to 500 mL using a rotary evaporator. This concentrate was then mixed with 200 g of polyamide and dried to yield 265 g of a sample-polyamide mixture for further purification.[1]

Isolation by Chromatography

A multi-step chromatographic process was employed for the isolation of PCC:

-

Step 1: Medium-Pressure Liquid Chromatography (MPLC): The sample-polyamide mixture was subjected to MPLC.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) - Stage 1:

-

Elution Program: An elution gradient of 18–26% acetonitrile (B52724) was run for 90 minutes, followed by 20 minutes at 26% acetonitrile.[1]

-

Fraction Collection: Five fractions were collected. The target fraction, Fr4-5, was dissolved in 12 mL of methanol.[1]

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) - Stage 2:

Structural Elucidation

The structure of the isolated compound was confirmed as this compound through the following spectroscopic methods:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The data for [M+Na]⁺ indicated a molecular mass of 396.17.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Signals at δH 7.97 suggested the presence of nitrogen atoms. Signals in the low field region (δH 7.38, 6.93, 6.83, 6.79, and 6.74) indicated two aromatic rings. Signals at δH 3.17 and 1.46 revealed the presence of alkyl fragments.[1]

-

¹³C-NMR: A total of 22 carbon signals were observed, with a peak at δC 165.3 indicating two carbonyl carbons.[1]

-

In Vitro Bioactivity Assays

-

DPPH Radical Scavenging Assay: The antioxidant capacity of PCC was determined by its ability to scavenge the DPPH radical, with a measured scavenging rate of 0.936 μg/mL.[1][2]

-

Cell Culture and Treatment: Human liver cancer (HepG2) and breast cancer (MCF-7) cells were used. Cells were incubated with adriamycin (ADR, 50 μM) and PCC (10 μM) for 16 hours to assess the effect of PCC on drug resistance.[1]

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA was extracted from treated and control cell groups using an RNA-easy isolation reagent.

-

RNA was reverse-transcribed to cDNA.

-

qPCR was performed using 2 × AceQ qPCR SYBR Green Master Mix.

-

The relative mRNA expression levels were calculated using the 2−ΔΔCt method, with β-actin as the reference gene.[1]

-

Visualizations

Caption: Isolation workflow for this compound (PCC).

Caption: Proposed signaling pathway of PCC in cancer cells.

References

An In-depth Technical Guide to N-p-coumaroyl-N'-caffeoylputrescine: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a naturally occurring polyamine conjugate found in plants such as Saxifraga tangutica and Exochorda racemosa.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside its known mechanism of action involving the HSP90AA1 and p53 signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a yellowish solid with a molecular formula of C₂₂H₂₄N₂O₅ and a molecular weight of 396.44 g/mol .[1][4] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [4] |

| Molecular Weight | 396.44 g/mol | [4] |

| CAS Number | 1138156-77-0 | [4] |

| IUPAC Name | (2E)-3-(3,4-dihydroxyphenyl)-N-(4-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-2-propenamide | [5] |

| Appearance | Yellowish solid | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][6] May have low water solubility.[4] | [3][4][6] |

| Boiling Point | 784.9 ± 60.0 °C at 760 mmHg | [7] |

| Flash Point | 428.5 ± 32.9 °C | [7] |

| LogP | 1.99 | [7] |

| Hydrogen Bond Donors | 5 | [7] |

| Hydrogen Bond Acceptors | 5 | [7] |

| Storage | Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[7] | [7] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including ¹H-NMR and ¹³C-NMR.

Table 2: ¹H-NMR and ¹³C-NMR Data for this compound [1]

| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |

| p-Coumaroyl moiety | ||

| 1' | 129.1 | |

| 2', 6' | 129.1 | 7.32 (d, 8.4) |

| 3', 5' | 115.1 | 6.70 (d, 8.4) |

| 4' | 158.9 | |

| 7' | 139.6 | 7.23 (d, 15.6) |

| 8' | 117.2 | 6.18 (d, 15.6) |

| 9' | 165.3 | |

| Caffeoyl moiety | ||

| 1'' | 125.9 | |

| 2'' | 113.8 | 7.23 (d, 1.8) |

| 3'' | 144.8 | |

| 4'' | 147.5 | |

| 5'' | 114.9 | 6.70 (d, 8.4) |

| 6'' | 120.3 | 6.88 (dd, 8.4, 1.8) |

| 7'' | 140.1 | 7.23 (d, 15.6) |

| 8'' | 115.1 | 6.18 (d, 15.6) |

| 9'' | 165.3 | |

| Putrescine moiety | ||

| 1''' | 38.3 | 3.17 (m) |

| 2''' | 26.8 | 1.46 (m) |

| 3''' | 26.8 | 1.46 (m) |

| 4''' | 38.3 | 3.17 (m) |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably as an antioxidant and a potential anti-cancer agent.

Antioxidant Activity

PCC has demonstrated excellent antioxidant capacity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, with an IC₅₀ value of 0.936 µg/mL.[1]

Anti-Cancer Activity and Mechanism of Action

Recent studies have identified this compound as a modulator of key signaling pathways implicated in cancer and drug resistance. The primary target of PCC has been identified as Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1][8]

By inhibiting HSP90AA1, PCC influences the stability and expression of mutant p53 (Mut-p53), a protein often overexpressed in malignant tumors.[1] This action triggers a cascade effect, reducing the expression of downstream targets SP1 and MDR1, which are involved in drug resistance.[1] This mechanism suggests that PCC could be a valuable agent in overcoming adriamycin-induced drug resistance in cancer cells.[1][8]

Experimental Protocols

Isolation of this compound from Saxifraga tangutica[1]

This protocol outlines the extraction and purification of PCC from plant material.

-

Extraction: Extract 500g of dried S. tangutica whole plants three times with 12 L of methanol.

-

Concentration and Adsorption: Concentrate the methanol extract to 500 mL using a rotary evaporator. Mix the concentrate with 200 g of polyamide and dry in an oven.

-

Medium Pressure Liquid Chromatography (MPLC) - Step 1: Perform MPLC on the sample-polyamide mixture using an MCI column to obtain fractions.

-

MPLC - Step 2: Subject the target fraction (Fr4) to a second MPLC step using a Spherical C18 column with a gradient of 18-26% acetonitrile (B52724) over 90 minutes.

-

High-Performance Liquid Chromatography (HPLC): Dissolve the resulting fraction (Fr4-5) in methanol and purify using a Click XIon HPLC column with an isocratic elution of 91% acetonitrile for 30 minutes to yield the pure compound.

DPPH Radical Scavenging Assay[1]

This assay is used to determine the antioxidant activity of PCC.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the PCC stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the PCC dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for HSP90AA1 Target Engagement

This protocol is a general guideline for verifying the binding of PCC to HSP90AA1 in cells.

-

Cell Culture: Culture cells (e.g., HepG2, MCF-7) to 80-90% confluency.

-

Compound Treatment: Treat the cells with PCC at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 1-3 hours) at 37°C.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 50°C to 80°C) for 3 minutes, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., M-PER lysis buffer) and centrifuge to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blotting: Analyze the levels of soluble HSP90AA1 in the supernatant by Western blotting.

Western Blotting for HSP90AA1 and p53

This is a general protocol for detecting protein levels.

-

Sample Preparation: Prepare cell lysates as described in the CETSA protocol or other experimental setups.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90AA1 and p53 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Chemical Synthesis

A potential strategy would involve:

-

Mono-protection of putrescine (e.g., with a Boc group).

-

Acylation of the free amino group with either p-coumaric acid or caffeic acid using a coupling agent (e.g., DCC).

-

Deprotection of the mono-protected putrescine derivative.

-

Acylation of the newly freed amino group with the second hydroxycinnamic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. bio-rad.com [bio-rad.com]

- 4. This compound | Plants | 1138156-77-0 | Invivochem [invivochem.com]

- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient synthesis of symmetric and unsymmetric bis-(β-aminoamides) via Ugi multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-p-coumaroyl-N'-caffeoylputrescine (CAS Number: 1138156-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a naturally occurring alkaloid first identified in Exochorda racemosa in 2011 and later isolated from the traditional Tibetan medicinal plant Saxifraga tangutica.[1] Despite its initial discovery, its biological activities remained unexplored for over a decade.[1] Recent research has brought this molecule to the forefront, revealing its potent antioxidant properties and its potential as a modulator of key cellular pathways implicated in cancer and drug resistance.[1][2] This technical guide provides a comprehensive overview of the current knowledge of this compound, including its physicochemical properties, biological activities, mechanism of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a phenylpropanoid, a class of secondary metabolites widespread in plants.[1] Its structure is characterized by a putrescine core linking a p-coumaroyl group and a caffeoyl group.

| Property | Value | Reference |

| CAS Number | 1138156-77-0 | N/A |

| Molecular Formula | C22H24N2O5 | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| IUPAC Name | (2E)-3-(3,4-dihydroxyphenyl)-N-(4-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-2-propenamide | N/A |

| Synonyms | PCC | [1] |

| Appearance | Powder | N/A |

| Purity | >95% | N/A |

| Storage | 2-8°C, protected from air and light | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |

Biological Activity and Mechanism of Action

The most significant biological activities of this compound reported to date are its antioxidant and anticancer effects.[1]

Antioxidant Activity

This compound has demonstrated excellent antioxidant capacity.[1] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited significant free radical scavenging activity.[1]

| Assay | IC50 | Reference |

| DPPH Scavenging Rate | 0.936 µg/mL | [1] |

Anticancer Activity and Target Identification

Recent research has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct target of this compound.[1] This interaction has significant implications for its anticancer properties.

The binding of this compound to HSP90AA1 leads to the modulation of its function, which in turn affects the stability and expression of mutant p53 (Mut-p53).[1] This triggers a cascade of events that can reduce adriamycin-induced drug resistance in cancer cells.[1] Studies in liver (HepG2) and breast (MCF-7) cancer cell lines have shown that this compound can influence these pathways.[1]

A comprehensive drug affinity responsive target stability (DARTS) technique, combined with bioinformatics analysis, initially identified 317 potential targets for this compound.[1] Further investigation through reverse virtual docking, molecular dynamics simulations, and cellular thermal shift assays pinpointed HSP90AA1 as the primary target.[1]

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the study of this compound.

Isolation of this compound from Saxifraga tangutica

-

Extraction: 500 g of dried whole plants of S. tangutica are extracted three times with 12 L of methanol. The extract is then concentrated to 500 mL using a rotary evaporator.[1]

-

Adsorption: The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain a sample-polyamide mixture.[1]

-

Chromatography: The mixture is subjected to medium-pressure and high-performance liquid chromatography (HPLC) for purification.[1]

-

Medium-Pressure Chromatography: A gradient elution is performed over 90 minutes with 18-26% acetonitrile (B52724), followed by 20 minutes with 26% acetonitrile.[1]

-

HPLC: The target fractions are further purified on a Click XIon column with isocratic elution using 91% acetonitrile for 30 minutes.[1]

-

-

Final Product: The purified fraction is concentrated under reduced pressure to yield this compound.[1]

Caption: Workflow for the isolation of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the binding of this compound to its target protein, HSP90AA1.[1]

-

Protein Extraction: Total protein is extracted from cells (e.g., HepG2 or MCF-7) using an M-PER lysis buffer.[1]

-

Incubation: The protein mixture is incubated with or without this compound for 30 minutes at room temperature.[1]

-

Heat Treatment: The samples are divided into aliquots and heated in a water bath at a range of temperatures (e.g., 50, 56, 62, 68, 74, and 80 °C) for 3 minutes.[1]

-

Centrifugation: The samples are centrifuged at high speed (12,000 rpm) for 3 minutes to pellet the aggregated proteins.[1]

-

Analysis: The supernatant containing the soluble proteins is collected for Western blot analysis to evaluate the levels of HSP90AA1.[1] An increase in the thermal stability of HSP90AA1 in the presence of the compound indicates binding.[1]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

-

Cell Culture and Treatment: HepG2 and MCF-7 cells are seeded in 6-well plates. After adherence, they are incubated with varying concentrations of this compound (e.g., 5, 10, and 30 µM) for 24 hours.[1]

-

Protein Extraction and Quantification: Total proteins are extracted using M-PER lysis buffer, and the protein concentration is measured using a BCA kit.[1]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by 8% SDS-PAGE and transferred to a PVDF membrane.[1]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% skim milk for 2 hours, followed by incubation with primary antibodies against the target proteins (e.g., HSP90AA1, Mut-p53).[1]

-

Detection: After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a suitable detection reagent.[1]

Predicted Drug-like Properties (ADMET)

In silico predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound have been performed to evaluate its drug-like properties.[1]

| Parameter | Predicted Value/Outcome | Reference |

| Caco-2 Permeability | -5.052 (Acceptable Absorption) | [1] |

| Cytochrome P450 (CYP) Interaction | Substrate and inhibitor predictions available | [1] |

| Toxicity | No significant toxicity predicted (DILI, rat oral acute toxicity, human hepatotoxicity, immunotoxicity) | [1] |

Future Directions

The discovery of this compound's biological activities and its specific molecular target opens up several avenues for future research. Further preclinical studies are warranted to validate its anticancer efficacy in vivo. Elucidation of the precise binding site on HSP90AA1 could facilitate the design of more potent synthetic analogs. Additionally, exploring its potential in other therapeutic areas where HSP90AA1 and oxidative stress play a role is a promising direction. The development of a scalable synthetic route would also be crucial for its further development as a therapeutic agent.

References

Structure Elucidation of N-p-coumaroyl-N'-caffeoylputrescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-p-coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid with significant antioxidant properties.[1] First isolated from Saxifraga tangutica, this document details the methodologies for its extraction, purification, and characterization using modern spectroscopic techniques.[1] Included are detailed experimental protocols, tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and graphical visualizations of the elucidation workflow and its known biological signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (PCC) is a phenylpropanoid amide that has garnered interest due to its potent antioxidant activity.[1] Initially identified in Exochorda racemosa and later isolated from the traditional Tibetan medicine Saxifraga tangutica, its structural characterization is crucial for understanding its bioactivity and potential therapeutic applications.[1] The molecule consists of a central putrescine core acylated with a p-coumaroyl group at one nitrogen atom and a caffeoyl group at the other. This guide provides an in-depth look at the analytical techniques employed to confirm this structure.

Isolation and Purification

The isolation of this compound from its natural source, Saxifraga tangutica, involves a multi-step chromatographic process.[1] The general workflow is designed to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocol: Isolation from Saxifraga tangutica

-

Extraction:

-

Dried, whole plants of S. tangutica (500 g) are extracted three times with 12 L of methanol (B129727).[1]

-

The methanol extracts are combined and concentrated using a rotary evaporator to a volume of 500 mL.[1]

-

The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain a sample-polyamide mixture.[1]

-

-

Medium-Pressure Liquid Chromatography (MPLC) - Step 1:

-

The sample-polyamide mixture is subjected to MPLC on a MCI gel column.[1]

-

A stepwise gradient elution is performed with methanol and water.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

-

-

MPLC - Step 2 (Fraction Fr4):

-

The fraction identified as containing the compound of interest (Fr4) is further purified on a spherical C18 MPLC column.[1]

-

Elution is carried out with a gradient of acetonitrile (B52724) in water.[1]

-

This step yields a more refined fraction (Fr4-5) enriched with PCC.[1]

-

-

High-Performance Liquid Chromatography (HPLC) - Final Purification:

-

The enriched fraction (Fr4-5) is dissolved in methanol.[1]

-

Final purification is achieved by preparative HPLC on a Click XIon column.[1]

-

Isocratic elution with 91% acetonitrile is used to yield the pure compound (Fr4-5-1), this compound.[1]

-

The final product is concentrated under reduced pressure to yield a yellowish solid.[1]

-

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was determined through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Instrument: Waters QDa electrospray ionization mass spectrometer.[1]

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.

| Ion | Observed m/z | Interpretation |

| [M+Na]⁺ | 396.17 | Sodium adduct of the molecule |

| Molecular Formula | C₂₂H₂₄N₂O₅ | Calculated Molecular Weight: 396.44 g/mol |

Table 1: Mass Spectrometry Data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Instrument: Bruker Avance 600 MHz spectrometer.[1]

-

Solvent: A suitable deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆ is used.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Experiments: ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired.

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound.[1]

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| p-Coumaroyl Moiety | ||

| 1' | 129.1 | |

| 2', 6' | 115.1 | 7.32 (d, 8.5) |

| 3', 5' | 125.8 | 6.74 (d, 8.5) |

| 4' | 158.9 | |

| 7' | 139.5 | 7.38 (d, 15.7) |

| 8' | 117.9 | 6.31 (d, 15.7) |

| 9' | 165.3 | |

| Caffeoyl Moiety | ||

| 1'' | 125.9 | |

| 2'' | 114.7 | 6.93 (d, 2.1) |

| 3'' | 144.9 | |

| 4'' | 147.9 | |

| 5'' | 113.8 | 6.83 (d, 8.2) |

| 6'' | 120.3 | 6.79 (dd, 8.2, 2.1) |

| 7'' | 139.7 | 7.23 (d, 15.7) |

| 8'' | 118.2 | 6.20 (d, 15.7) |

| 9'' | 165.3 | |

| Putrescine Moiety | ||

| 1 | 38.3 | 3.17 (t, 6.7) |

| 2 | 26.8 | 1.46 (m) |

| 3 | 26.8 | 1.46 (m) |

| 4 | 38.3 | 3.17 (t, 6.7) |

Table 2: ¹H and ¹³C NMR Data for this compound.[1]

2D NMR experiments establish the connectivity between protons and carbons.

-

HSQC: This experiment correlates protons directly to the carbons they are attached to. For instance, it confirmed the assignment of the methylene (B1212753) protons at δH 3.17 to the carbons at δC 38.3 (C-1 and C-4 of putrescine).[1]

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations include:

-

The correlation between the protons at δH 7.32 (H-2'/6') and the carbon at δC 129.1 (C-1') confirmed the para-substituted aromatic ring of the coumaroyl group.[1]

-

Correlations from the olefinic proton H-7'' (δH 7.23) to carbons C-2'' (δC 114.7) and C-6'' (δC 120.3) helped place the substituents on the caffeoyl ring.[1]

-

Biological Activity and Signaling Pathway

This compound has been shown to modulate the heat shock protein 90 alpha family class A member 1 (HSP90AA1).[1][2] This interaction subsequently affects the expression of mutant p53 (Mut-p53), which can trigger a cascade effect reducing adriamycin-induced drug resistance in cancer cells.[1][2]

Conclusion

The structure of this compound has been unequivocally established through a systematic process of isolation and spectroscopic analysis. The detailed methodologies and data presented in this guide serve as a foundational reference for researchers working with this and similar natural products. The elucidation of its structure is the first step toward exploring its full pharmacological potential, particularly its role in modulating HSP90AA1 and influencing drug resistance in cancer cells. Further investigation into its synthesis, mechanism of action, and in vivo efficacy is warranted.

References

Biosynthesis of p-Coumaroyl Amides in Plants: A Technical Guide

Introduction

p-Coumaroyl amides, a significant subclass of hydroxycinnamic acid amides (HCAAs) or phenolamides, are specialized metabolites widely distributed throughout the plant kingdom.[1][2] These compounds are formed by the conjugation of p-coumaric acid with a variety of primary and secondary amines, including amino acids, biogenic amines, and polyamines.[1][3] p-Coumaroyl amides play crucial roles in plant physiology, contributing to developmental processes, defense against pathogens and insects, and protection from abiotic stresses like UV radiation.[2][3] Their accumulation is often observed in seeds and roots.[3] Beyond their function in plants, these molecules exhibit a range of biological activities beneficial to human health, such as antioxidant and anti-inflammatory properties, making them subjects of interest for researchers, scientists, and drug development professionals.[2]

This technical guide provides an in-depth overview of the biosynthesis of p-coumaroyl amides, detailing the core enzymatic steps, regulatory mechanisms, and key molecular players. It includes structured quantitative data, detailed experimental protocols for their analysis, and visual diagrams of the relevant biochemical and logical pathways to facilitate a comprehensive understanding of this important metabolic process.

The Core Biosynthetic Pathway

The formation of p-coumaroyl amides originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. The biosynthesis can be delineated into two major stages: the synthesis of the activated acyl donor, p-coumaroyl-CoA, and its subsequent conjugation to an amine acceptor.

Stage 1: Formation of p-Coumaroyl-CoA

The initial steps are foundational to all phenylpropanoid-derived metabolites:

-

L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3][4]

-

Cinnamic Acid to p-Coumaric Acid: The resulting cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3][4]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A. This crucial activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) , producing the high-energy thioester p-coumaroyl-CoA, a key branch-point intermediate in plant secondary metabolism.[1][5]

Stage 2: Amide Bond Formation

The final and defining step is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of an acceptor molecule. This reaction is catalyzed by a diverse group of acyltransferases .[1] The specific p-coumaroyl amide produced is determined by the amine substrate utilized by the enzyme.

Key Enzymes and Substrates

The diversity of p-coumaroyl amides in plants is a direct result of the substrate promiscuity of the enzymes involved, particularly the acyltransferases that perform the final conjugation step.

Acyltransferases: The BAHD Family

The transfer of the p-coumaroyl group from p-coumaroyl-CoA is primarily catalyzed by members of the BAHD acyltransferase superfamily.[1][6] This family is named after the first four enzymes of this type to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). BAHD enzymes utilize acyl-CoA thioesters as acyl donors and a wide range of molecules as acyl acceptors.[6]

A well-studied example is Agmatine Coumaroyl Transferase (ACT) , which catalyzes the formation of p-coumaroylagmatine (B1236574) from p-coumaroyl-CoA and the biogenic amine agmatine.[1] Other characterized enzymes include tyramine N-hydroxycinnamoyl transferase from potato and serotonin (B10506) N-hydroxycinnamoyl transferase from pepper, which produce p-coumaroyltyramine and p-coumaroylserotonin, respectively.[1]

While the BAHD family is predominant, another superfamily, the Serine Carboxypeptidase-Like (SCPL) acyltransferases , also catalyzes acylation reactions. However, SCPL enzymes utilize 1-O-β-D-glucose esters as acyl donors instead of the CoA thioesters used by the BAHD family, placing them in a different metabolic context.[1][7]

Amine Acceptors: The Source of Diversity

The second substrate in the reaction, the amine acceptor, dictates the final structure and class of the resulting p-coumaroyl amide. These acceptors are drawn from various metabolic pools:

-

Amino Acids: Conjugation with amino acids like tyrosine, tryptophan, aspartate, and glutamate (B1630785) has been observed, particularly in plants such as Theobroma cacao.[1]

-

Biogenic Amines: These are derived from the decarboxylation of amino acids and include tyramine, serotonin, and agmatine.[1]

-

Polyamines: These are aliphatic polycations essential for cell growth and development. The most common polyamines conjugated with p-coumaric acid are putrescine, spermidine, and spermine.[1] They are synthesized from arginine or ornithine precursors.[8]

Quantitative Data on Biosynthesis

Quantitative analysis of enzyme kinetics and substrate specificity is essential for understanding the metabolic flux and substrate preference within the p-coumaroyl amide biosynthetic network. Data remains sparse across the plant kingdom, but specific studies provide valuable insights.

Table 1: Substrate Specificity of Acyltransferases

| Enzyme | Source Organism | Acyl-CoA Donor | Acceptor Molecule | Relative Activity | Reference |

| pCAT | Zea mays (Maize) | p-Coumaroyl-CoA | Dihydrosinapyl alcohol | ++ (Strong) | [9] |

| p-Coumaroyl-CoA | Sinapyl alcohol | + (Positive) | [9] | ||

| p-Coumaroyl-CoA | Coniferyl alcohol | + (Positive) | [9] | ||

| Feruloyl-CoA | Dihydrosinapyl alcohol | ++ (Strong) | [9] | ||

| Feruloyl-CoA | Sinapyl alcohol | + (Positive) | [9] | ||

| Caffeoyl-CoA | Dihydrosinapyl alcohol | - (Not detectable) | [9] | ||

| HCT2 | Trifolium pratense (Red Clover) | p-Coumaroyl-CoA | Malate | High | [10] |

| Caffeoyl-CoA | Malate | Low | [10] | ||

| ACT | Hordeum vulgare (Barley) | p-Coumaroyl-CoA | Agmatine | k/K = 55.4 L·s⁻¹·µmol⁻¹ | [2] |

Note: The data for maize pCAT is qualitative based on conjugate production. The kinetic parameter for barley ACT provides a specific measure of catalytic efficiency.

Table 2: Concentration of Selected p-Coumaroyl Amides in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g) | Reference |

| Avenanthramide 2p (p-coumaroyl anthranilate analog) | Avena sativa (Oat) | Dehulled Seed | 20 - 150 | [11] |

| Avenanthramide 2c (caffeoyl anthranilate analog) | Avena sativa (Oat) | Dehulled Seed | 10 - 100 | [11] |

| Avenanthramide 2f (feruloyl anthranilate analog) | Avena sativa (Oat) | Dehulled Seed | 5 - 80 | [11] |

| p-Coumaroylagmatine | Hordeum vulgare (Barley) | Germinating Shoots | ~6,500 - 100,000 (ng/g) | [12] |

| p-Coumaroylputrescine | Hordeum vulgare (Barley) | Germinating Roots | High (root-specific) | [12] |

Note: Concentrations can vary significantly based on genotype, developmental stage, and environmental conditions.

Experimental Protocols

The study of p-coumaroyl amide biosynthesis relies on robust biochemical and analytical techniques to identify and quantify metabolites, measure enzyme activity, and analyze gene expression.

General Workflow for Analysis

A typical experimental workflow involves extraction of metabolites from plant tissue, separation and detection by chromatography and mass spectrometry, and finally, data analysis for identification and quantification.

Protocol: Extraction and Quantification by UHPLC-HRMS

This protocol provides a general method for the analysis of p-coumaroyl amides from plant material.[11][13][14]

-

Sample Preparation:

-

Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

-

Extraction:

-

Add 1.5 mL of 80% ethanol (B145695) (or methanol) containing 0.1% formic acid to the powdered tissue. For targeted analysis, an internal standard can be added at this stage.

-

Vortex thoroughly and incubate in a shaker at 50°C for 1 hour.[11]

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

-

-

Analysis by UHPLC-HRMS:

-

Chromatography:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.35 mL/min.

-

Gradient: Start with 5% B for 1 min, increase linearly to 100% B over 23 min, hold for 4 min, and then return to initial conditions.[14]

-

-

Mass Spectrometry:

-

System: High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amides.

-

Data Acquisition: Perform full scan MS to detect precursor ions and data-dependent MS/MS to obtain fragmentation spectra for identification.

-

-

-

Data Analysis:

-

Process raw data using appropriate software to detect chromatographic peaks.

-

Identify compounds by comparing retention times and MS/MS fragmentation patterns with authentic standards or by matching against spectral libraries and databases.

-

Quantify compounds by integrating the peak area of the precursor ion and comparing it to a standard curve or the internal standard.

-

Protocol: In Vitro Acyltransferase Assay

This protocol describes a method to measure the activity of a candidate p-coumaroyl-CoA-dependent acyltransferase.[13][15]

-

Enzyme Preparation:

-

Express the recombinant acyltransferase protein in a suitable host (e.g., E. coli or yeast) and purify it. Alternatively, use a total protein extract from plant tissue known to have high activity.

-

-

Reaction Mixture:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.5).

-

1 mM Dithiothreitol (DTT).

-

5 mM of the amine acceptor substrate (e.g., agmatine, tyramine).

-

5-10 µg of purified enzyme or 50 µg of total protein extract.

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 200 µM p-coumaroyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of acetonitrile or by acidifying with formic acid.

-

Centrifuge the mixture at high speed to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the p-coumaroyl amide product. The amount of product formed over time is used to calculate the enzyme's specific activity.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and suppression of the p-coumaroyl CoA:hydroxycinnamyl alcohol transferase in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the roles of hydroxycinnamoyl transferases and p-coumaroyl 3-hydroxylases in o-diphenol biosynthesis in red clover - US DAIRY FORAGE RES CTR USDA [portal.nifa.usda.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Putrescine Biosynthetic Pathways in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathways of putrescine in higher plants. It details the enzymatic reactions, subcellular compartmentalization, and regulatory aspects of putrescine synthesis. Furthermore, this document includes quantitative data on putrescine accumulation, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathways to serve as a valuable resource for research and development.

Core Biosynthetic Pathways of Putrescine

In higher plants, the diamine putrescine, a central precursor for the biosynthesis of higher polyamines like spermidine (B129725) and spermine, is synthesized via multiple pathways.[1][2] The primary routes originate from the amino acids ornithine and arginine.[3] The prevalence of a specific pathway can depend on the plant species, tissue type, and environmental stress conditions.[4][5]

The Ornithine Decarboxylase (ODC) Pathway

The most direct route to putrescine synthesis is through the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17).[1] This pathway, while common in many eukaryotes, is notably absent in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1][6] In this single-step reaction, ODC, which uses pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, removes the carboxyl group from ornithine to yield putrescine and carbon dioxide.[4][7]

Caption: The Ornithine Decarboxylase (ODC) pathway for putrescine synthesis.

The Arginine Decarboxylase (ADC) Pathway

The ADC pathway is a multi-step process that converts arginine to putrescine and is a primary route in many plant species, including those lacking ODC.[6][8][9]

The pathway involves three key enzymatic steps:

-

Arginine Decarboxylase (ADC; EC 4.1.1.19): Arginine is first decarboxylated to produce agmatine (B1664431).[1][3] In Arabidopsis thaliana, two genes, ADC1 and ADC2, encode for this enzyme and exhibit tissue-specific expression.[1]

-

Agmatine Iminohydrolase (AIH; EC 3.5.3.12): Agmatine is then deiminated by AIH to form N-carbamoylputrescine (NCP) and ammonia (B1221849).[1][3]

-

N-carbamoylputrescine Amidohydrolase (CPA; EC 3.5.1.53): In the final step, NCP is hydrolyzed by CPA (also referred to as nitrilase-like protein 1 or NLP1) to yield putrescine, ammonia, and carbon dioxide.[3][8][9][10]

Caption: The multi-step Arginine Decarboxylase (ADC) pathway.

The Alternative Arginase/Agmatinase (ARGAH) Pathway

Recent evidence has identified a third route for putrescine synthesis in plants that also begins with arginine.[11][12] This pathway involves the concerted action of ADC and an arginase/agmatinase (ARGAH) enzyme.

-

Arginine Decarboxylase (ADC): As in the primary ADC pathway, arginine is converted to agmatine.

-

Arginase/Agmatinase (ARGAH): Plant arginase enzymes have been shown to possess dual functionality, acting as agmatinases that convert agmatine directly to putrescine and urea.[11]

This pathway provides an alternative to the AIH/CPA-dependent conversion of agmatine.[11][12]

Caption: The alternative Arginase/Agmatinase (ARGAH) pathway.

Subcellular Compartmentalization of Putrescine Biosynthesis

The synthesis of putrescine is spatially organized within plant cells, with different pathways and enzymes localized to specific organelles.[6][13] This compartmentalization suggests distinct pools of putrescine may exist for different metabolic or signaling purposes.

-

Chloroplasts: In Arabidopsis, ADC2 and ARGAH2 are localized to the chloroplast, indicating that the ARGAH-mediated pathway can occur within this organelle.[11][12][14]

-

Endoplasmic Reticulum (ER): Studies in soybean, rice, and Arabidopsis have localized ODC, AIH, and CPA (NLP1) to the ER.[6][13]

-

Mitochondria: In rice, agmatinase has been found to be localized to the mitochondria.[6][13]

This distribution suggests that the cytoplasm is largely excluded from primary putrescine synthesis.[6]

Caption: Subcellular localization of putrescine biosynthetic enzymes in plants.

Quantitative Data on Putrescine Levels and Enzyme Activity

Putrescine levels and the activity of its biosynthetic enzymes are highly dynamic, responding to developmental cues and environmental stress. The following tables summarize representative quantitative data from the literature.

Table 1: Putrescine Concentration in Response to D-Arginine Treatment in Arabidopsis thaliana

| D-Arginine Concentration | Putrescine (% of Control) | Spermidine (% of Control) | Spermine + Thermospermine (% of Control) |

| 0.01 mM | ~65-70% | No significant change | No significant change |

| 0.05 mM | ~65-70% | No significant change | ~178% |

| 0.1 mM | ~65-70% | No significant change | ~200% |

| 0.6 mM | ~40% | No significant change | ~135% |

| Data derived from studies on the effect of the ADC inhibitor D-Arginine on polyamine content in Arabidopsis seedlings.[15] |

Table 2: Effect of Putrescine Application on Growth Parameters of Wheat Under Drought Stress

| Treatment | Shoot Fresh Weight (% of Control) | Shoot Dry Weight (% of Control) | Root Fresh Weight (% of Control) | Root Dry Weight (% of Control) |

| Drought | 54.6% | 55.0% | 57.7% | 50.4% |

| Drought + 1 mM Putrescine | 108.8% | 109.1% | 114.2% | 156.4% |

| Data derived from a study on the application of putrescine to alleviate drought stress in wheat.[16] |

Table 3: Arginine and Ornithine Decarboxylase Activity in Young Leaves of Various Plant Species

| Plant Species | ODC Activity (nmol/h/g FW) | ADC Activity (nmol/h/g FW) |

| Lycopersicon esculentum | 1.1 - 3.6 | 1 - 1600 |

| Avena sativa | 1.1 - 3.6 | 1 - 1600 |

| Heliotropium angiospermum | 1.1 - 3.6 | 1 - 1600 |

| Data represents the range of activities observed in the youngest leaves of the tested species.[17][18] |

Experimental Protocols

Accurate measurement of putrescine and the activity of its biosynthetic enzymes is critical for research. The following sections provide detailed methodologies for key assays.

General Workflow for Enzyme Activity Assays

The determination of ADC and ODC activity typically involves the quantification of a product formed from a labeled substrate. The most common method relies on detecting the release of ¹⁴CO₂ from radiolabeled arginine or ornithine.[4][5]

Caption: General workflow for radiolabeled decarboxylase activity assays.

Protocol for ADC and ODC Activity Assay

This protocol is adapted from methodologies used for determining ADC and ODC activities in plant tissues by measuring the release of ¹⁴CO₂.[4][5][19]

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing protease inhibitors (0.1 mM PMSF), antioxidants (20 mM sodium ascorbate), and cofactors (1 mM pyridoxal-5'-phosphate, 10 mM DTT, 0.1 mM EDTA).[19]

-

Centrifuge the homogenate at approximately 25,000 x g for 20 minutes at 4°C.[19]

-

The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).[19]

2. Reaction Mixture:

-

Prepare reaction vials, typically sealed serum vials with a center well.

-

The reaction mixture in the main vial should contain the enzyme extract and the appropriate substrate in a buffered solution.

-

For ADC Activity: Use L-arginine (e.g., 9 mM) spiked with L-[U-¹⁴C]arginine.[19]

-

For ODC Activity: Use L-ornithine (e.g., 63 mM) spiked with L-[U-¹⁴C]ornithine.[19]

-

Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or hyamine hydroxide) into the center well to capture the released ¹⁴CO₂.

3. Incubation:

-

Seal the vials and incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[19]

4. Stopping the Reaction and Trapping ¹⁴CO₂:

-

Stop the enzymatic reaction by injecting a strong acid (e.g., 2 M H₂SO₄ or 5 N HCl) into the main reaction mixture, which also facilitates the release of dissolved CO₂.

-

Continue incubation for an additional period (e.g., 30-60 minutes) to ensure complete trapping of the released ¹⁴CO₂ by the filter paper in the center well.

5. Quantification:

-

Carefully remove the filter paper from the center well and place it into a scintillation vial containing a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ captured, the specific activity of the labeled substrate, the amount of protein in the extract, and the incubation time. Results are typically expressed as nmol CO₂ released per mg protein per hour.

Important Considerations:

-

Blanks: Run control reactions without enzyme extract or with heat-inactivated extract to account for non-enzymatic decarboxylation.

-

Interference: Crude plant extracts may contain substances that interfere with the assay, such as high arginase activity or amine oxidases that degrade the products.[17][18] The addition of inhibitors like 15-20 mM ornithine (to inhibit arginase) or 0.1-0.2 mM aminoguanidine (B1677879) (to inhibit amine oxidases) may be necessary to obtain reliable results.[17][18]

Protocol for Putrescine Quantification by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the analysis of free polyamines, including putrescine, which often involves derivatization for detection.

1. Extraction:

-

Homogenize frozen, ground plant tissue in a cold acid solution (e.g., 5% perchloric acid, PCA) at a ratio of approximately 1:5 to 1:10 (w/v).

-

Incubate the homogenate on ice for 1 hour.

-

Centrifuge at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The supernatant contains the free polyamines.

2. Derivatization (e.g., Dansylation):

-

Mix a known volume of the supernatant with an equal volume of a saturated sodium carbonate solution.

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for 1 hour.

-

Add a solution of proline or ammonia to react with excess dansyl chloride.

-

Extract the dansylated polyamines using an organic solvent like toluene (B28343).

-

Evaporate the toluene phase to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., acetonitrile (B52724) or methanol).

3. HPLC Analysis:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: Use a fluorescence detector, as dansylated polyamines are fluorescent.

-

Quantification: Run standards of known concentrations of putrescine (and other polyamines) that have undergone the same derivatization process to create a standard curve. Calculate the concentration in the plant samples by comparing their peak areas to the standard curve.

References

- 1. mdpi.com [mdpi.com]

- 2. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 3. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Arginine and Ornithine Decarboxylase Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. putrescine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Plant C-N hydrolases and the identification of a plant N-carbamoylputrescine amidohydrolase involved in polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual functioning of plant arginases provides a third route for putrescine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Putrescine Depletion Affects Arabidopsis Root Meristem Size by Modulating Auxin and Cytokinin Signaling and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Assaying Ornithine and Arginine Decarboxylases in Some Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying ornithine and arginine decarboxylases in some plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

A Technical Guide to the Preliminary Bioactivity Screening of Hydroxycinnamic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of hydroxycinnamic acid amides (HCAAs), a class of naturally occurring phenolic compounds that have garnered significant interest for their therapeutic potential. HCAAs are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document outlines the key experimental protocols for assessing these activities, presents quantitative data for comparative analysis, and visualizes the underlying signaling pathways.

Quantitative Bioactivity Data of Hydroxycinnamic Acid Amides

The bioactivity of HCAAs is influenced by the nature of the hydroxycinnamic acid and the conjugated amine moiety. The following tables summarize the in vitro efficacy of various HCAAs across key biological assays.

Table 1: Antioxidant Activity of Hydroxycinnamic Acid Amides

The antioxidant capacity of HCAAs is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Amine Moiety | Hydroxycinnamic Acid Moiety | DPPH Scavenging IC50 (µM) | Reference |

| Caffeic acid amide | Amide | Caffeic acid | 14.29 | [1] |

| N-trans-Caffeoyl-β-phenethylamine | β-phenethylamine | Caffeic acid | >50 | [2][3] |

| N-trans-Caffeoyltyramine | Tyramine | Caffeic acid | 43.07 | [2][3] |

| N-trans-Caffeoyldopamine | Dopamine | Caffeic acid | 41.62 | [2][3] |

| N-trans-Caffeoyl-L-cysteine methyl ester | L-cysteine methyl ester | Caffeic acid | 51.80 | [2][3] |

| Caffeic acid anilide | Aniline | Caffeic acid | 0.3 | [4] |

| Ferulic acid amide | Amide | Ferulic acid | 590.32 | [1] |

Table 2: Anti-inflammatory Activity of Hydroxycinnamic Acid Amides

The anti-inflammatory potential of HCAAs is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The IC50 value indicates the concentration that inhibits 50% of NO production.

| Compound | Amine Moiety | Hydroxycinnamic Acid Moiety | NO Production Inhibition IC50 (µM) | Reference |

| trans-N-Caffeoyl tyramine | Tyramine | Caffeic acid | 21.06 | |

| trans-N-Feruloyl tyramine | Tyramine | Ferulic acid | 34.52 | |

| trans-N-Caffeoyl dopamine | Dopamine | Caffeic acid | 15.08 | |

| trans-N-Feruloyl dopamine | Dopamine | Ferulic acid | <15.08 | |

| trans-N-Caffeoyl octopamine | Octopamine | Caffeic acid | 18.94 |

Table 3: Anticancer Activity of Hydroxycinnamic Acid Amides

The cytotoxic effects of HCAAs on various cancer cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value is the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP) | HeLa | 22.2 | |

| (E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP) | SGC7901 | 17.5 | |

| (E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP) | A549 | 37.8 | |

| Panaxadiol-thiazole derivative 5d | Hep3B | 17.37 | |

| Panaxadiol-thiazole derivative 7b | Hep3B | 6.42 |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable and reproducible screening of HCAAs. The following sections provide methodologies for the key bioassays.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent.

-

-

Assay Procedure:

-

Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of ABTS•+ is calculated as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

-

Anti-inflammatory Activity Assay

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-